1,8,13-Trihydroxytriptycene
Overview
Description
1,8,13-Trihydroxytriptycene is a derivative of triptycene, an aromatic compound characterized by its unique D3h symmetry. The structure of triptycene consists of three benzene rings fused to a bicyclo[2.2.2]octatriene skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8,13-Trihydroxytriptycene can be synthesized through various methods. One common approach involves the Diels-Alder reaction between anthracenes and benzynes or 1,4-benzoquinone . Another method includes the [2+2+2] cycloaddition of 9,10-diethynyl-9,10-dihydroanthracenes with acetylenes . These reactions typically require specific catalysts and controlled conditions to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound often involves the direct modification of triptycene. This approach is advantageous due to the availability of starting materials and the efficiency of the synthetic steps . The process may include steps such as ether cleavage, esterification, crystallization, and hydrolysis to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,8,13-Trihydroxytriptycene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in deoxygenated products.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
1,8,13-Trihydroxytriptycene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,8,13-trihydroxytriptycene exerts its effects is primarily through its ability to form hydrogen bonds and other non-covalent interactions. These interactions facilitate the binding of the compound to specific molecular targets, such as enzymes or receptors . The unique geometry of the triptycene scaffold allows for precise alignment of functional groups, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1,8,13-Trimethyltriptycene: Similar in structure but with methyl groups instead of hydroxyl groups.
1,8,13-Trisilylatedtriptycene: Contains silyl groups, offering different chemical properties and reactivity.
Uniqueness: 1,8,13-Trihydroxytriptycene is unique due to its hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-3,13,16-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-13-7-1-4-10-16-11-5-2-8-14(22)18(11)20(17(10)13)19-12(16)6-3-9-15(19)23/h1-9,16,20-23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZJNYULBDBOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3C4=C(C2C5=C3C(=CC=C5)O)C=CC=C4O)C(=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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